molecular formula C12H14ClNO2 B1464815 1-(3-Chloro-4-pyridyl)-1,6-heptanedione CAS No. 898785-36-9

1-(3-Chloro-4-pyridyl)-1,6-heptanedione

Cat. No.: B1464815
CAS No.: 898785-36-9
M. Wt: 239.7 g/mol
InChI Key: OWIWTKQXKHXCTK-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-pyridyl)-1,6-heptanedione is an organic compound that features a pyridine ring substituted with a chlorine atom at the 3-position and a heptanedione chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-pyridyl)-1,6-heptanedione typically involves the reaction of 3-chloro-4-pyridinecarboxaldehyde with a suitable heptanedione precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the pure compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-pyridyl)-1,6-heptanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted pyridine derivatives.

Scientific Research Applications

1-(3-Chloro-4-pyridyl)-1,6-heptanedione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-pyridyl)-1,6-heptanedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

1-(3-Chloro-4-pyridyl)-1,6-heptanedione can be compared with other similar compounds, such as:

    1-(3-Chloro-4-pyridyl)cyclopropanamine hydrochloride: This compound features a cyclopropane ring instead of a heptanedione chain, leading to different chemical properties and applications.

    4-(3-Chloro-4-pyridyl)morpholine: This compound contains a morpholine ring, which imparts different biological activities and uses.

Properties

IUPAC Name

1-(3-chloropyridin-4-yl)heptane-1,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-9(15)4-2-3-5-12(16)10-6-7-14-8-11(10)13/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIWTKQXKHXCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCC(=O)C1=C(C=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40699699
Record name 1-(3-Chloropyridin-4-yl)heptane-1,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-36-9
Record name 1-(3-Chloropyridin-4-yl)heptane-1,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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